molecular formula C16H29Cl2O3PS B13848097 12-Methacryloyldodecyl Thiophosphorodichloridate

12-Methacryloyldodecyl Thiophosphorodichloridate

Cat. No.: B13848097
M. Wt: 403.3 g/mol
InChI Key: DEUCGSCDXFIJJM-UHFFFAOYSA-N
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Description

12-Methacryloyldodecyl Thiophosphorodichloridate is a UV-curable polymerizable compound primarily used to form durable composites. It is particularly applicable in the field of dentistry. The compound has a molecular formula of C16H29Cl2O3PS and a molecular weight of 403.34 g/mol.

Preparation Methods

The synthesis of 12-Methacryloyldodecyl Thiophosphorodichloridate involves the reaction of methacryloyl chloride with dodecyl thiophosphorodichloridate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

12-Methacryloyldodecyl Thiophosphorodichloridate undergoes various chemical reactions, including:

    Polymerization: The compound can undergo UV-induced polymerization to form durable composites.

    Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thiophosphorodichloridate group can be oxidized or reduced under specific conditions, leading to different products.

Common reagents used in these reactions include UV light for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

12-Methacryloyldodecyl Thiophosphorodichloridate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound’s polymerizable nature makes it useful in creating biocompatible materials for medical applications.

    Medicine: In dentistry, it is used to form durable composites for dental restorations.

    Industry: The compound’s ability to form strong, durable materials makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 12-Methacryloyldodecyl Thiophosphorodichloridate involves its polymerization under UV light. The methacryloyl group undergoes a radical polymerization reaction, leading to the formation of long polymer chains. These polymers are highly durable and resistant to degradation, making them suitable for various applications.

Comparison with Similar Compounds

12-Methacryloyldodecyl Thiophosphorodichloridate can be compared to other methacryloyl compounds, such as:

    Methacryloyloxyethyl Thiophosphorodichloridate: Similar in structure but with a shorter alkyl chain.

    Methacryloyloxypropyl Thiophosphorodichloridate: Another similar compound with a different alkyl chain length.

The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between flexibility and durability in the resulting polymers.

Properties

Molecular Formula

C16H29Cl2O3PS

Molecular Weight

403.3 g/mol

IUPAC Name

12-dichlorophosphinothioyloxydodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H29Cl2O3PS/c1-15(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-14-21-22(17,18)23/h1,3-14H2,2H3

InChI Key

DEUCGSCDXFIJJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCOP(=S)(Cl)Cl

Origin of Product

United States

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